![molecular formula C15H11ClF3NO B064082 N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride CAS No. 168267-73-0](/img/structure/B64082.png)
N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride
Description
The compound is a derivative of benzene, which is a common aromatic compound in organic chemistry. It contains a benzyloxy group (benzyl ether), a phenyl group, and a trifluoro-acetimidoyl chloride group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic acyl substitution reactions . For example, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyloxy group would likely be attached to the phenyl group, and the trifluoro-acetimidoyl chloride group would likely be attached to the nitrogen .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the trifluoro-acetimidoyl chloride group. This group is highly reactive and could undergo nucleophilic acyl substitution reactions .properties
IUPAC Name |
2,2,2-trifluoro-N-(4-phenylmethoxyphenyl)ethanimidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-14(15(17,18)19)20-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOFYVXABUFIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611317 | |
Record name | (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168267-73-0 | |
Record name | (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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